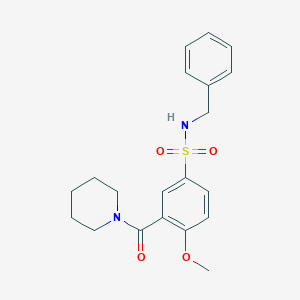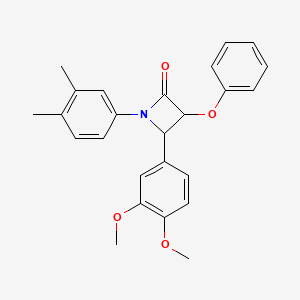
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known as Bz-MeO-PCB, is a sulfonamide-based compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies.
作用机制
The mechanism of action of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of this enzyme can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to decrease the activity of the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. In addition, N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been shown to decrease the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, a precursor to inflammatory mediators.
实验室实验的优点和局限性
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme. It is also stable and can be easily synthesized. However, one limitation of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide. One direction is the development of more potent and selective inhibitors of carbonic anhydrase. Another direction is the study of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, the potential use of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide as a treatment for cancer should be further investigated.
Conclusion
In conclusion, N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide is a sulfonamide-based compound that has shown promising results in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. The mechanism of action of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. It has several advantages for lab experiments, but its potential toxicity should be taken into consideration. There are several future directions for the study of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, including the development of more potent and selective inhibitors of carbonic anhydrase and the study of its potential use as a treatment for neurological disorders and cancer.
合成方法
The synthesis of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves several steps. The first step is the reaction of p-anisidine with benzyl chloroformate to form N-benzyl-p-anisidine. The second step involves the reaction of N-benzyl-p-anisidine with piperidine-1-carbonyl chloride to form N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)aniline. The final step is the reaction of N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)aniline with sulfuryl chloride to form N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide.
科学研究应用
N-benzyl-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been studied for its potential use as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-benzyl-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-11-10-17(14-18(19)20(23)22-12-6-3-7-13-22)27(24,25)21-15-16-8-4-2-5-9-16/h2,4-5,8-11,14,21H,3,6-7,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECLJRPGFGPTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B5379925.png)
![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379959.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5379964.png)

![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)

![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)
![3-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}phenol](/img/structure/B5380019.png)
![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B5380030.png)